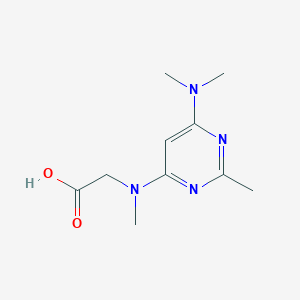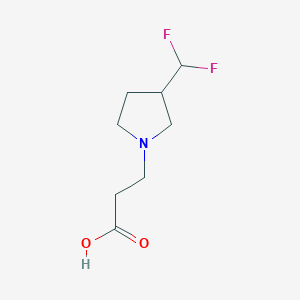
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
説明
“3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H13F2NO2 . It is a derivative of propanoic acid, where the hydrogen of the middle carbon is replaced by a 3-(difluoromethyl)pyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of “3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid” consists of a propanoic acid backbone with a 3-(difluoromethyl)pyrrolidin-1-yl group attached to the middle carbon . The average mass of the molecule is 193.191 Da .科学的研究の応用
Chemical Synthesis and Medicinal Applications
A key aspect of research involving 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid and related compounds is their application in chemical synthesis, particularly in the development of complex molecules with potential therapeutic applications. For instance, studies have demonstrated the utility of related pyrrolidine derivatives in the synthesis of trans-Pt(II) complexes. These complexes exhibit potential as thermoactivated anticancer agents, highlighting the role of perfluorinated chains in endowing these compounds with desirable properties for cancer treatment. The stability, DNA and protein reactivity, and antiproliferative activity of these complexes have been assessed, indicating their utility as putative anticancer agents (Cabrera et al., 2019).
Organocatalysis and Asymmetric Synthesis
The exploration of pyrrolidine-based compounds extends into organocatalysis and asymmetric synthesis, where they serve as crucial intermediates or catalysts. For example, pyrrolidine derivatives have been used in highly regio- and enantioselective organocatalytic conjugate additions, showcasing the versatility of these compounds in facilitating the synthesis of chiral molecules with high yield and selectivity (Chowdhury & Ghosh, 2009).
Radiopharmaceutical Development
In the field of radiopharmaceuticals, pyrrolidine derivatives have been investigated for their ability to chelate metals, forming complexes useful in diagnostic imaging and therapy. The synthesis and structural characterization of rhenium(I) and technetium(I) tricarbonyl complexes with pyrrolidine-derived ligands have been studied, indicating the potential of these compounds in developing targeted 99mTc radiopharmaceuticals for medical imaging (Makris et al., 2012).
Biological Activity and Drug Development
Moreover, the discovery of nonpeptidic αvβ6 integrin inhibitors based on 3-aryl(pyrrolidin-1-yl)butanoic acids underscores the significance of such compounds in drug discovery, particularly for the treatment of idiopathic pulmonary fibrosis. The highlighted compound exhibits high affinity for the αvβ6 integrin, demonstrating the potential of pyrrolidine derivatives in the development of novel therapeutics (Procopiou et al., 2018).
作用機序
Target of Action
The primary targets of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid are currently unknown. This compound is a derivative of pyrrolidine , which is a versatile scaffold for novel biologically active compounds . .
Mode of Action
Given its structural similarity to pyrrolidine derivatives, it may interact with multiple receptors . .
Biochemical Pathways
Pyrrolidine derivatives have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.
Result of Action
Given its structural similarity to pyrrolidine, it may have a wide range of pharmacological properties . .
特性
IUPAC Name |
3-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(5-6)4-2-7(12)13/h6,8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCVWVBARCCUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



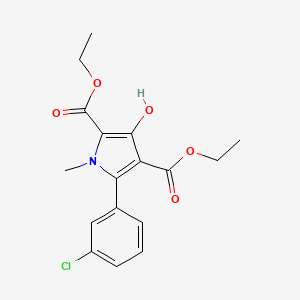

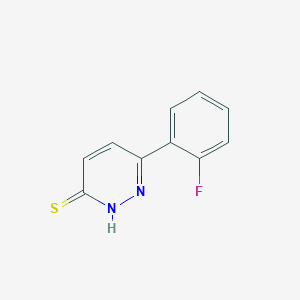
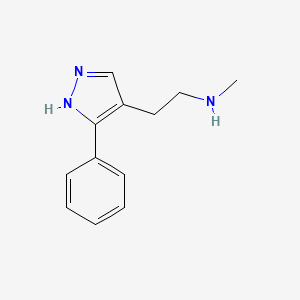
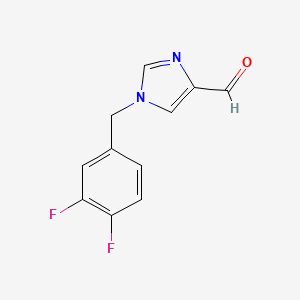
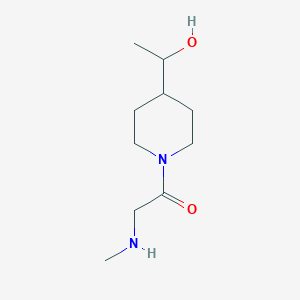
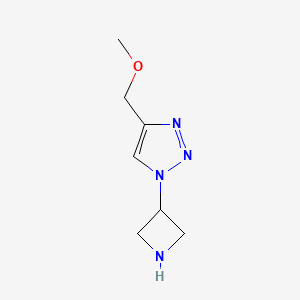
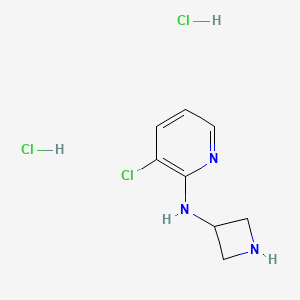
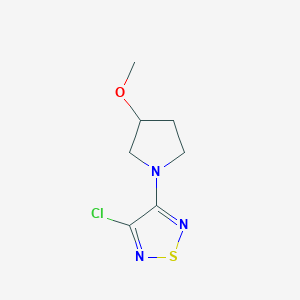
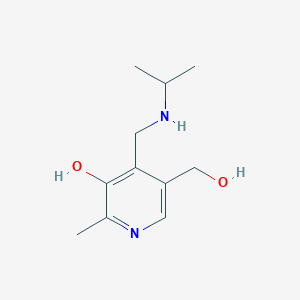
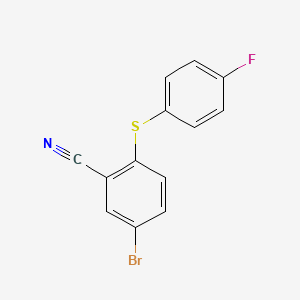
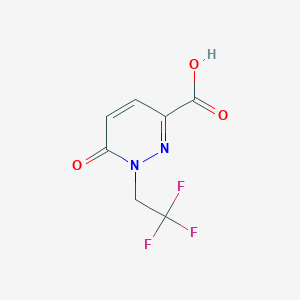
![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
